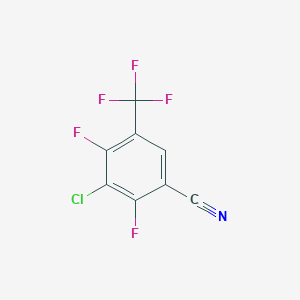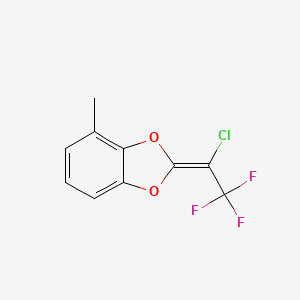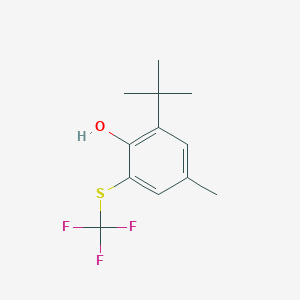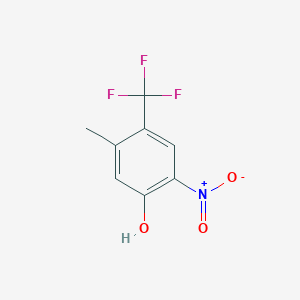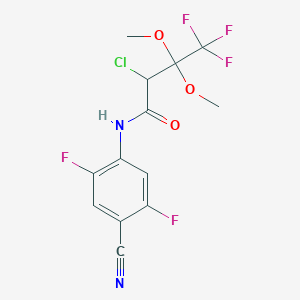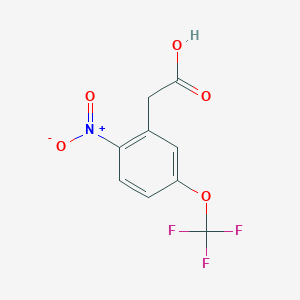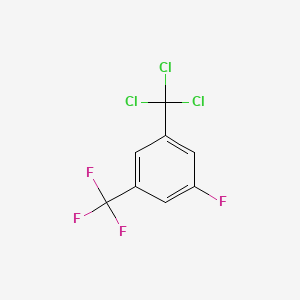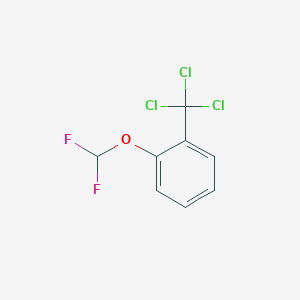
2-(Difluoromethoxy)benzotrichloride
Overview
Description
2-(Difluoromethoxy)benzotrichloride, also known as DFMTC, is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless liquid with a pungent odor, and is a derivative of benzotrichloride. DFMTC has a wide range of applications in the medical and scientific fields due to its unique chemical properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(Difluoromethoxy)benzotrichloride involves the reaction of 2-hydroxybenzotrichloride with difluoromethyl ether in the presence of a suitable catalyst.
Starting Materials
2-hydroxybenzotrichloride, difluoromethyl ether, catalyst
Reaction
To a stirred solution of 2-hydroxybenzotrichloride in a suitable solvent, add difluoromethyl ether dropwise., Add a suitable catalyst to the reaction mixture and stir for a specific time period., After completion of the reaction, filter the mixture to remove any solid impurities., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by recrystallization or column chromatography to obtain the final product, 2-(Difluoromethoxy)benzotrichloride.
Scientific Research Applications
2-(Difluoromethoxy)benzotrichloride is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of chemical intermediates. It is also used as a solvent for organic synthesis, a reagent for the synthesis of heterocyclic compounds, and a catalyst for the synthesis of polymers. Additionally, 2-(Difluoromethoxy)benzotrichloride is used in the synthesis of polyurethanes, polyesters, and polyamides.
Mechanism Of Action
2-(Difluoromethoxy)benzotrichloride is a versatile compound that can be used to catalyze a variety of reactions. It is an electrophilic reagent that can be used to activate electrophilic substrates, and it can also be used to catalyze nucleophilic substitution reactions. Additionally, 2-(Difluoromethoxy)benzotrichloride can be used to catalyze the Heck reaction, the Suzuki reaction, and the Stille reaction.
Biochemical And Physiological Effects
2-(Difluoromethoxy)benzotrichloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(Difluoromethoxy)benzotrichloride can inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, 2-(Difluoromethoxy)benzotrichloride has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-(Difluoromethoxy)benzotrichloride has also been shown to inhibit the activity of the enzyme thymidine kinase, which is involved in the synthesis of DNA.
Advantages And Limitations For Lab Experiments
2-(Difluoromethoxy)benzotrichloride has several advantages when used in lab experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is a stable compound that does not degrade over time. However, 2-(Difluoromethoxy)benzotrichloride is a highly toxic compound, and it should be handled with care. Additionally, it should not be used in experiments involving human subjects, as it may cause serious health effects.
Future Directions
2-(Difluoromethoxy)benzotrichloride has a wide range of potential applications in the medical and scientific fields. In the future, it may be used as a drug delivery agent, a catalyst for the synthesis of drugs, a reagent for the synthesis of polymers, and a reagent for the synthesis of heterocyclic compounds. Additionally, it may be used as a reagent for the synthesis of polyurethanes, polyesters, and polyamides. Additionally, it may be used as an inhibitor of enzymes involved in the metabolism of drugs, and as an inhibitor of the enzyme acetylcholinesterase. Finally, it may be used as an inhibitor of the enzyme thymidine kinase, which is involved in the synthesis of DNA.
properties
IUPAC Name |
1-(difluoromethoxy)-2-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-8(10,11)5-3-1-2-4-6(5)14-7(12)13/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRYOKSASUKKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)(Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233552 | |
| Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)benzotrichloride | |
CAS RN |
1858255-38-5 | |
| Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)


